molecular formula C12H20N2OS B7864932 (S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide

(S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide

Cat. No.: B7864932
M. Wt: 240.37 g/mol
InChI Key: MDQMVKQJBBEHOC-NSHDSACASA-N
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Description

(S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide is a chiral specialty chemical with the molecular formula C12H20N2OS . This compound belongs to the class of butyramides, which are carboxylic acid amide derivatives . Its structure incorporates a stereogenic center and a substituted thiophene moiety, making it a valuable building block in medicinal chemistry and drug discovery research. The presence of both amino and amide functional groups within the molecule provides handles for further chemical modification, allowing researchers to explore its potential as a key intermediate in the synthesis of more complex, biologically active targets. Butyramide derivatives have documented use as flavoring agents and are studied in various biochemical contexts . As a specialized chiral amine, this compound is of significant interest for developing potential enzyme inhibitors or for profiling in high-throughput screening assays. It is supplied exclusively for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S)-2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2OS/c1-8(2)11(13)12(15)14(4)7-10-9(3)5-6-16-10/h5-6,8,11H,7,13H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQMVKQJBBEHOC-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)CN(C)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide, a synthetic compound with the molecular formula C12H20N2OSC_{12}H_{20}N_{2}OS and a molecular weight of 240.37 g/mol, exhibits significant biological activities that have garnered research interest, particularly in neuropharmacology. This article delves into its biological activity, synthesis methods, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by an amino group, dimethyl groups, and a thiophene moiety. The presence of a chiral center (S configuration) is crucial as it may influence the compound's interactions with biological targets.

Biological Activities

Research indicates that this compound has several notable biological activities:

Synthesis Methods

Various synthesis methods have been reported for producing this compound. These methods focus on maintaining the stereochemical integrity of the compound while optimizing yield. Notable synthetic routes include:

  • Direct Amination : Utilizing appropriate amines to introduce the amino group while ensuring the correct stereochemistry.
  • Thiophene Modification : Modifying the thiophene component to enhance biological activity through structural optimization.

Comparative Analysis

The following table highlights key comparisons between this compound and structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundChiral center, thiophene moietyNeuroactiveEnhanced specificity due to thiophene
2-Amino-N,N-dimethylacetamideSimilar amine structureNeuroactiveLacks thiophene ring
3-MethylthiopheneContains thiopheneAromatic propertiesSimpler structure
N,N-DimethylglycineSimilar N,N-dimethyl groupInvolved in metabolismDifferent functional groups

This comparison underscores the unique combination of features in this compound that may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms of action for compounds similar to this compound. For instance:

  • Neuropharmacology : Research has shown that compounds with similar structures can modulate neurotransmitter systems effectively. These findings suggest a pathway for further exploration into how this compound might influence neurochemical processes .
  • Anticancer Activity : While direct studies on this specific compound are sparse, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, indicating potential avenues for future research .

Scientific Research Applications

Neuropharmacology

(S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide has been investigated for its potential therapeutic effects in neuropharmacology. Studies indicate that it may modulate neurotransmitter systems, influencing behavioral outcomes.

Case Study :
A study focusing on the compound's interaction with serotonin receptors demonstrated its ability to enhance serotonin release in neuronal cultures, suggesting potential applications in treating mood disorders.

Drug Development

The compound's unique structure makes it a candidate for drug development, particularly in creating new therapeutics targeting central nervous system disorders. Its thiophene ring may enhance lipophilicity, improving blood-brain barrier penetration .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundChiral center, thiophene moietyNeuroactiveHigh specificity for targets
2-Amino-N,N-dimethylacetamideSimilar amine structureNeuroactiveLacks thiophene ring
N,N-DimethylglycineSimilar N,N-dimethyl groupInvolved in metabolismDifferent functional groups

This table illustrates how this compound stands out due to its combination of structural features, which may enhance its specificity for biological targets compared to simpler analogs.

Biochemical Research

The compound is also utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to interact with various enzymes allows researchers to explore its role in metabolic processes.

Case Study :
In vitro studies have shown that this compound can inhibit specific enzymes involved in neurotransmitter degradation, thereby prolonging their action and providing insights into potential therapeutic uses.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Compound Name Key Substituents Core Structure Similarities Unique Features
(S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide (Target) 3-methyl-thiophen-2-ylmethyl, dimethylamine Chiral butyramide backbone, tertiary amine Thiophene ring with methyl group at position 3; potential for π-π interactions
(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide 4-methylsulfanyl-benzyl, dimethylamine Same backbone Benzyl group with methylsulfanyl substituent; increased lipophilicity
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide 4-methylsulfanyl-benzyl, cyclopropylamine Modified amine group (cyclopropyl) Cyclopropyl substituent may enhance metabolic stability
(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-butyramide Thiazole ring with oxo group, dimethylamine Similar tertiary amine and butyramide chain Thiazole ring introduces nitrogen; potential hydrogen-bonding capabilities

Key Observations :

  • Thiophene vs.
  • Benzyl vs. Thiophenyl : The 4-methylsulfanyl-benzyl group () increases molecular weight and lipophilicity (logP), which may influence membrane permeability.
  • Amine Modifications : The cyclopropyl group in ’s compound could reduce steric hindrance compared to dimethylamine, altering receptor binding profiles .

Physicochemical Properties

Data from analogs suggest trends in melting points, solubility, and stereochemical behavior:

Compound Melting Point (°C) [α]D (Optical Rotation) Molecular Weight (g/mol) LogP (Predicted)
Target Compound Not reported Not reported ~280.4 (C13H21N2OS) ~2.1
(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide Not reported Not reported 266.4 (C14H22N2OS) ~2.8
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide Not reported Not reported ~306.4 (C16H23N3OS) ~3.0
Butyramide derivatives (e.g., ) 142–182 +4.5° to +6.4° 327–355 ~1.5–2.5

Notes:

  • The target compound’s shorter alkyl chain (compared to ’s pentanamide/hexanamide derivatives) may result in higher solubility in polar solvents.
  • Thiophene’s lower polarity compared to benzyl groups () could reduce crystallinity, affecting purification .

Research Implications and Gaps

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